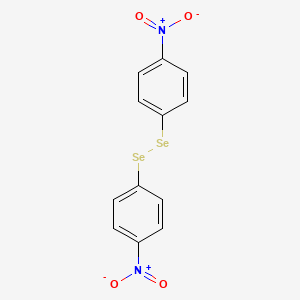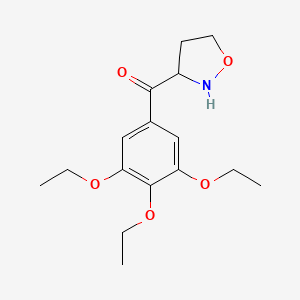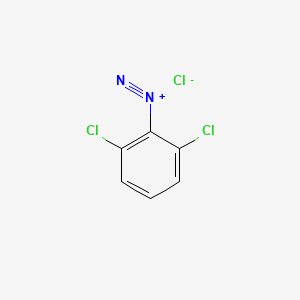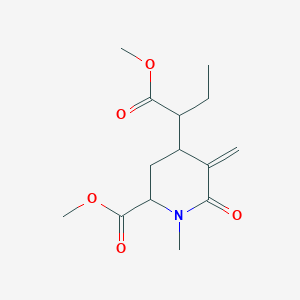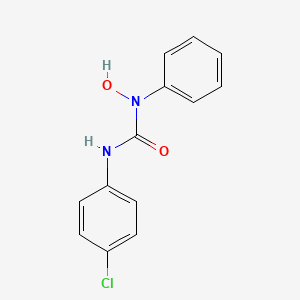
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 4-chlorophenyl isocyanate with phenylhydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-oxo-1-phenylurea.
Reduction: Formation of 3-(4-Aminophenyl)-1-hydroxy-1-phenylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-phenylurea: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(4-Bromophenyl)-1-hydroxy-1-phenylurea: Contains a bromine atom instead of chlorine, which can influence its chemical properties.
3-(4-Methylphenyl)-1-hydroxy-1-phenylurea: The presence of a methyl group instead of chlorine can alter its physical and chemical characteristics.
Uniqueness
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-6-8-11(9-7-10)15-13(17)16(18)12-4-2-1-3-5-12/h1-9,18H,(H,15,17) |
InChI-Schlüssel |
BOIMQHHYKFRLSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


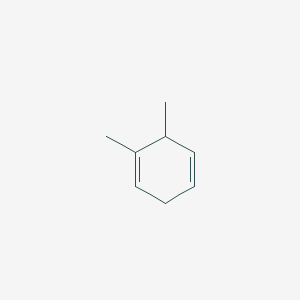
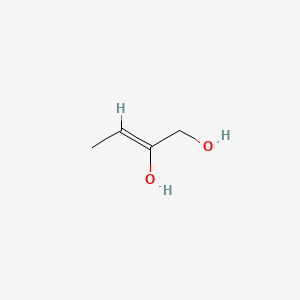
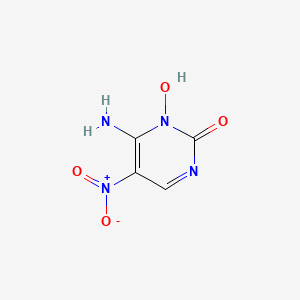

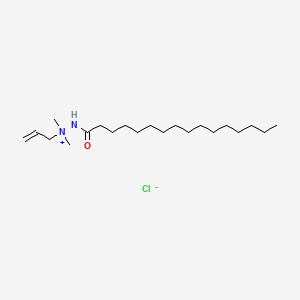
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
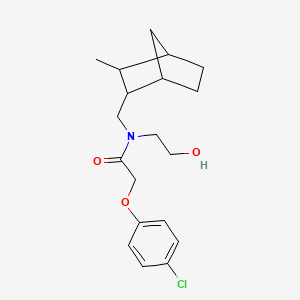
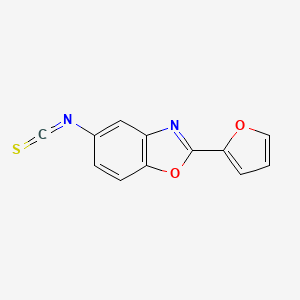
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
